A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium(V) Complexes
A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium(V) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of pentavalent chromium [Cr(V)] complexes. Given their significance as intermediates in chromium-induced biological processes and their potential applications in catalysis and drug development, a thorough understanding of their preparation and properties is crucial. This document outlines detailed experimental protocols for the synthesis of prominent Cr(V) species and the primary techniques employed for their characterization, with a focus on practical application in a research setting.
Synthesis of Chromium(V) Complexes
The synthesis of Cr(V) complexes can be broadly categorized into two primary strategies: the oxidation of Cr(III) precursors and the generation from Cr(VI) compounds. The choice of method depends on the desired ligand environment and the stability of the target complex.
Oxidation of Chromium(III) Precursors
A common and versatile method for synthesizing Cr(V)-oxo complexes involves the oxidation of stable Cr(III) starting materials. This approach allows for the use of a wide variety of supporting ligands, enabling fine-tuning of the electronic and steric properties of the resulting Cr(V) center.
Experimental Protocol: Synthesis of a Cr(V)-Oxo Complex via Oxidation of a Cr(III) Precursor
This protocol provides a generalized procedure for the synthesis of a Cr(V)-oxo complex, exemplified by the preparation of --INVALID-LINK--2 from a Cr(III) precursor using an oxygen atom transfer reagent like iodosylbenzene (PhIO).[1][2]
-
Preparation of the Cr(III) Precursor:
-
Synthesize the Cr(III) precursor complex with the desired ligand (e.g., 6-COO−-tpa) according to established literature procedures. A typical synthesis involves reacting a Cr(III) salt (e.g., CrCl3) with the ligand in a suitable solvent.
-
Purify the Cr(III) precursor complex by recrystallization or chromatography to ensure high purity.
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Characterize the precursor complex using standard techniques (e.g., elemental analysis, mass spectrometry, UV-Vis spectroscopy) to confirm its identity and purity.
-
-
Oxidation to the Cr(V)-Oxo Complex:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Cr(III) precursor complex in a suitable solvent (e.g., acetonitrile).
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Add a stoichiometric amount (or a slight excess) of a solid oxidant, such as iodosylbenzene, to the solution.
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Stir the reaction mixture at a controlled temperature (e.g., room temperature or cooled in an ice bath) for a specified duration. The reaction progress can be monitored by UV-Vis spectroscopy, observing the appearance of new absorption bands characteristic of the Cr(V)-oxo species.
-
Upon completion of the reaction, filter the mixture to remove any insoluble byproducts.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude Cr(V)-oxo complex can be purified by recrystallization from a suitable solvent system (e.g., by vapor diffusion of a non-polar solvent like diethyl ether into a concentrated solution of the complex in a polar solvent like acetonitrile).
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Photolytic Synthesis of Cr(V)-Nitrido Complexes from Azide Precursors
Cr(V)-nitrido complexes are often synthesized via photolysis of the corresponding Cr(III)-azido precursors. This method involves the light-induced extrusion of dinitrogen from the coordinated azide ligand, generating a highly reactive nitrido species that is stabilized by the ligand framework.
Experimental Protocol: Synthesis of a Cr(V)-Nitrido Complex by Photolysis
This protocol outlines the general procedure for the synthesis of a Cr(V)-nitrido complex, such as [CrV(cyclam)N]2+, from its Cr(III)-diazido precursor.[3][4][5][6][7]
-
Synthesis of the Cr(III)-Azido Precursor:
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Prepare the desired Cr(III) complex with a suitable macrocyclic or chelating ligand (e.g., cyclam).
-
In a suitable solvent, react the Cr(III) complex with an excess of an azide salt (e.g., sodium azide) to form the Cr(III)-azido precursor. The reaction may require heating to facilitate ligand exchange.
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Isolate and purify the Cr(III)-azido precursor, typically by crystallization.
-
-
Photolysis:
-
Dissolve the Cr(III)-azido precursor in an appropriate solvent (e.g., acetonitrile or methylene chloride) in a quartz reaction vessel.
-
Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) at a specific wavelength. The progress of the reaction can be monitored by observing the disappearance of the azide precursor's characteristic UV-Vis absorption bands and the emergence of new bands corresponding to the Cr(V)-nitrido product.
-
Maintain the reaction mixture at a constant temperature, often near room temperature, during irradiation.
-
-
Work-up and Isolation:
-
After the photolysis is complete, remove the solvent under reduced pressure.
-
The resulting Cr(V)-nitrido complex can be purified by recrystallization from an appropriate solvent system.
-
Characterization of Chromium(V) Complexes
Due to their paramagnetic d1 electron configuration, Cr(V) complexes are amenable to a range of spectroscopic and magnetic characterization techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most powerful and widely used technique for the characterization of Cr(V) complexes.[8][9][10] It provides detailed information about the electronic structure and the local environment of the Cr(V) center.
Experimental Protocol: EPR Spectroscopic Analysis of a Cr(V) Complex
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Sample Preparation: [8][9][10][11]
-
Solid-state: Grind the crystalline or powdered sample to a fine, homogeneous powder. Pack the powder into a quartz EPR tube.
-
Solution: Dissolve the complex in a suitable solvent that will form a good glass upon freezing (e.g., toluene, 2-methyltetrahydrofuran, or a mixture of solvents). The concentration should be optimized to obtain a good signal-to-noise ratio while avoiding concentration-dependent line broadening.
-
Degassing: For oxygen-sensitive samples, degas the solution by several freeze-pump-thaw cycles.
-
Freezing: Freeze the solution sample slowly in liquid nitrogen to form a transparent glass, avoiding cracking.
-
-
Data Acquisition:
-
Record the EPR spectrum at a specific temperature, typically at low temperatures (e.g., 77 K) for solution samples to observe anisotropic effects.
-
Typical X-band EPR spectrometer settings for a Cr(V) complex are:
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Microwave Frequency: ~9.5 GHz
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Microwave Power: Optimized to avoid saturation (typically in the low mW range)
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Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized for resolution and signal-to-noise ratio
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Magnetic Field Scan Range: Centered around the expected g-value (for Cr(V), g is typically close to 2).
-
-
-
Data Analysis:
-
Determine the g-values (giso, gx, gy, gz) from the spectrum. For an isotropic spectrum, a single g-value is observed. For an anisotropic spectrum, the principal components of the g-tensor are determined.
-
If resolved, analyze the hyperfine coupling to the 53Cr nucleus (I = 3/2, natural abundance 9.5%) and any coupled ligand nuclei (e.g., 14N, 1H, 31P).
-
Simulate the experimental spectrum using appropriate software to refine the g-values and hyperfine coupling constants.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the Cr(V) complex.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the Cr(V) complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for monitoring the synthesis of Cr(V) complexes and for probing their electronic transitions. Cr(V)-oxo complexes, for example, often exhibit characteristic absorption bands in the visible region.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a solution of the Cr(V) complex in a suitable UV-transparent solvent. The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
-
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements provide information about the number of unpaired electrons in a complex, which is expected to be one for a d1 Cr(V) species.
Experimental Protocol: Magnetic Susceptibility Measurement (Evans Method)
-
Sample Preparation:
-
Prepare a solution of the complex of known concentration in a suitable solvent.
-
Prepare a reference solution containing only the solvent.
-
-
Data Acquisition:
-
Measure the magnetic susceptibility of the solution and the reference using an NMR spectrometer or a dedicated magnetic susceptibility balance.
-
-
Data Analysis:
-
Calculate the molar magnetic susceptibility (χM).
-
Correct for the diamagnetic contributions of the ligands and the counterions.
-
Calculate the effective magnetic moment (μeff) using the equation: μeff = 2.828(χM'T)^1/2, where χM' is the corrected molar susceptibility and T is the temperature in Kelvin. For a d1 system like Cr(V), the spin-only magnetic moment is expected to be approximately 1.73 B.M.[12]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for various classes of Cr(V) complexes.
Table 1: Representative EPR Parameters for Cr(V) Complexes
| Complex | g-value(s) | 53Cr Hyperfine Coupling (A) | Reference(s) |
| [CrV(O)(salen)]+ type | giso ≈ 1.98 | ~20-30 x 10-4 cm-1 | [13] |
| [CrV(N)(corrolato)]- | giso = 1.987 | A(53Cr) = 26 G | [14][15] |
| [CrV(O)(6-COO−-tpa)]2+ | g⊥ = 1.98, g∥ = 1.95 | - | [1][2] |
| [CrV(TMC)(O)(OCH3)]2+ | g ≈ 1.97 | - | [16] |
Table 2: Selected Bond Lengths in Cr(V) Complexes from X-ray Crystallography
| Complex | Cr=O/Cr≡N Bond Length (Å) | Other Cr-Ligand Bond Lengths (Å) | Reference(s) |
| --INVALID-LINK-- | 1.575(9) (Cr≡N) | Cr-O: ~1.95-1.98 | [17] |
| Nitrido(porphyrinato)chromium(V) | 1.565 (Cr≡N) | Cr-N(pyrrole): ~2.03-2.05 | [14] |
| A nitrido(corrolato)chromium(V) complex | 1.530 (Cr≡N) (DFT) | - | [14][18] |
Table 3: UV-Vis Absorption Data for Cr(V) Complexes
| Complex Type | λmax (nm) (assignment) | Molar Absorptivity (ε, M-1cm-1) | Reference(s) |
| Cr(V)-Oxo | ~400-600 (d-d) | 100 - 1000 | [19] |
| Cr(V)-Nitrido (corrole) | 438 (Soret), 608 (Q) | > 10^4 | [14][18] |
Table 4: Magnetic Moments of Cr(V) Complexes
| Complex Type | Theoretical Spin-Only Magnetic Moment (μeff, B.M.) | Experimental Magnetic Moment (μeff, B.M.) | Reference(s) |
| d1 (S=1/2) | 1.73 | ~1.7 - 1.8 | [20][21][22] |
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the study of Cr(V) complexes.
Caption: General synthetic workflow for Cr(V)-oxo and Cr(V)-nitrido complexes.
Caption: Workflow for the characterization of Cr(V) complexes.
Caption: d-orbital splitting diagram for a Cr(V) ion in different ligand fields.
References
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- 2. Formation and characterization of a reactive chromium(v)–oxo complex: mechanistic insight into hydrogen-atom transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
- 9. how to prepare epr sample [ciqtekglobal.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 12. quora.com [quora.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, and the N Atom Transfer Reactivity of a Nitridochromium(V) Complex Stabilized by a Corrolato Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chromium(v)-oxo and chromium(iii)-superoxo complexes bearing a macrocyclic TMC ligand in hydrogen atom abstraction reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Characterization of Six-Coordinate Nitrido Complexes of Vanadium(V), Chromium(V), and Manganese(V). Isolation of a Dinuclear, Mixed-Valent &mgr;-Nitrido Chromium(III)/Chromium(V) Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 20. testbook.com [testbook.com]
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